molecular formula C14H10O4 B2561277 (5-Hydroxybenzofuran-3-yl)(5-methylfuran-2-yl)methanone CAS No. 328009-37-6

(5-Hydroxybenzofuran-3-yl)(5-methylfuran-2-yl)methanone

Cat. No.: B2561277
CAS No.: 328009-37-6
M. Wt: 242.23
InChI Key: SVMWMLVXPSQLAU-UHFFFAOYSA-N
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Description

“(5-Hydroxybenzofuran-3-yl)(5-methylfuran-2-yl)methanone” is a chemical compound with the molecular formula C13H8O4 . It has an average mass of 228.200 Da and a monoisotopic mass of 228.042252 Da . This compound is also known by its IUPAC name, 2-Furyl (5-hydroxy-1-benzofuran-3-yl)methanone .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzofuran ring attached to a furan ring via a methanone group . The benzofuran ring has a hydroxy group at the 5th position . The furan ring is substituted with a methyl group at the 5th position .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as melting point, boiling point, solubility, etc., are not available in the retrieved resources. The compound has a molecular formula of C13H8O4, an average mass of 228.200 Da, and a monoisotopic mass of 228.042252 Da .

Safety and Hazards

The safety data sheet for this compound indicates that it is intended for research and development use by, or directly under the supervision of, a technically qualified individual . Always handle it with appropriate safety measures.

Properties

IUPAC Name

(5-hydroxy-1-benzofuran-3-yl)-(5-methylfuran-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O4/c1-8-2-4-13(18-8)14(16)11-7-17-12-5-3-9(15)6-10(11)12/h2-7,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVMWMLVXPSQLAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)C2=COC3=C2C=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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